5-Fluoro-2-(methylsulfonyl)pyridine
Description
5-Fluoro-2-(methylsulfonyl)pyridine is a fluorinated pyridine derivative featuring a methylsulfonyl (-SO₂CH₃) substituent at the 2-position and a fluorine atom at the 5-position. The methylsulfonyl group enhances electronegativity and binding affinity to hydrophobic pockets in target proteins, while the fluorine atom modulates electronic properties and metabolic stability .
Properties
Molecular Formula |
C6H6FNO2S |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
5-fluoro-2-methylsulfonylpyridine |
InChI |
InChI=1S/C6H6FNO2S/c1-11(9,10)6-3-2-5(7)4-8-6/h2-4H,1H3 |
InChI Key |
RCEKTDPYTWTIFX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include pyridine derivatives with sulfonyl groups, fluorine substitutions, or related pharmacophores. Below is a comparative analysis:
Table 1: Structural Comparison of Pyridine Derivatives
Key Observations :
- Positional Effects : The 2-position sulfonyl group in 5-Fluoro-2-(methylsulfonyl)pyridine is critical for steric and electronic interactions, as seen in COX-2 inhibitors like 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine .
- Halogen Substitution: Fluorine at the 5-position (vs.
- Sulfonyl Variants : Sulfonyl chloride (in 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride) offers reactivity for further derivatization, whereas methylsulfonyl groups enhance stability .
Key Findings :
- COX-2 Selectivity : The methylsulfonyl group in 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine contributes to high COX-2 inhibition (IC₅₀ = 0.07 µM) and selectivity over COX-1 (SI = 217.1) . This suggests that sulfonyl groups in 5-Fluoro-2-(methylsulfonyl)pyridine may similarly enhance target affinity.
- HPPD Inhibition : ZD-9, a pyridine derivative with a methylsulfonyl-nitrobenzoyl group, was optimized using computational models (Topomer CoMFA), highlighting the role of sulfonyl groups in HPPD binding .
- Toxicity Considerations : Fluorinated pyrimidines like FdUrd exhibit toxicity via RNA incorporation, but pyridine derivatives like 5-Fluoro-2-(methylsulfonyl)pyridine may have distinct metabolic pathways due to structural differences .
Physicochemical and Pharmacokinetic Properties
Table 3: Predicted Physicochemical Properties
| Property | 5-Fluoro-2-(methylsulfonyl)pyridine | 2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridine | ZD-9 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~175.2 | ~372.4 | ~350.3 |
| LogP (Predicted) | ~1.2 | ~2.8 | ~1.5 |
| Hydrogen Bond Acceptors | 3 (SO₂, F, N) | 6 (SO₂, O, N) | 7 (SO₂, NO₂) |
| Rotatable Bonds | 2 | 4 | 5 |
Insights :
- Lipophilicity : The lower LogP of 5-Fluoro-2-(methylsulfonyl)pyridine (~1.2) compared to 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine (~2.8) suggests improved solubility, which may enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
